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Calcium superphosphate - 301524-28-7

Calcium superphosphate

Catalog Number: EVT-3559990
CAS Number: 301524-28-7
Molecular Formula: CaH6O9P2
Molecular Weight: 252.07 g/mol
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Product Introduction

Description

Calcium superphosphate, also known as single superphosphate (SSP), is an important phosphorus fertilizer widely utilized in agriculture. It is produced through the reaction of natural phosphate rock with sulfuric acid, resulting in a product rich in phosphorus in a form readily available to plants []. The primary constituent of calcium superphosphate is monocalcium phosphate monohydrate (Ca(H2PO4)2·H2O), with varying amounts of other calcium phosphates and gypsum (calcium sulfate) also present [].

Calcium superphosphate plays a crucial role in scientific research, particularly in agricultural and environmental studies. It serves as a standard phosphorus source for evaluating phosphorus use efficiency by plants, assessing the effectiveness of different phosphorus fertilizers, and investigating the impacts of phosphorus application on soil health and environmental quality [, , , , , , , , , , , ].

Source and Classification

Calcium superphosphate is derived from natural phosphate rock, which contains various forms of calcium phosphate. The primary classification of calcium superphosphate includes:

  • Single Superphosphate: Contains approximately 16% available phosphorus.
  • Triple Superphosphate: Contains about 46% available phosphorus, produced through a more concentrated reaction process.

These classifications are significant in determining the suitability of calcium superphosphate for different agricultural applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of calcium superphosphate typically involves the following methods:

  1. Sulfuric Acid Reaction: The most common method involves treating finely ground phosphate rock with concentrated sulfuric acid. This reaction produces phosphoric acid and calcium sulfate as by-products. The general reaction can be represented as:
    Ca3(PO4)2+2H2SO43CaSO4+2H3PO4\text{Ca}_3(\text{PO}_4)_2+2\text{H}_2\text{SO}_4\rightarrow 3\text{CaSO}_4+2\text{H}_3\text{PO}_4
  2. Two-Step Neutralization: In this method, phosphoric acid is first produced and then reacted with calcium carbonate or lime to yield calcium superphosphate. This method can enhance the purity and quality of the final product .
  3. Microwave Hydrothermal Method: An innovative approach involves using microwave-assisted hydrothermal techniques to synthesize calcium phosphate compounds, including calcium superphosphate. This method allows for precise control over temperature and pressure, leading to improved crystallinity and morphology of the product .
Molecular Structure Analysis

Structure and Data

Calcium superphosphate primarily exists as a crystalline solid. Its molecular formula can be represented as Ca(H2PO4)2H2O\text{Ca}(\text{H}_2\text{PO}_4)_2\cdot \text{H}_2\text{O} for the dihydrate form. The structure consists of calcium ions coordinated with phosphate groups, forming a network that facilitates nutrient release in soil.

Characterization Techniques

Characterization of calcium superphosphate often employs techniques such as:

  • X-ray Diffraction (XRD): To determine the crystalline phases present.
  • Scanning Electron Microscopy (SEM): To analyze surface morphology.
  • Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups within the compound.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of calcium superphosphate can be summarized through several key reactions:

  1. Dissolution in Water: When dissolved in water, calcium superphosphate releases phosphoric acid, which can react with soil constituents to enhance nutrient availability.
  2. Interaction with Soil: Calcium superphosphate reacts with soil moisture to form soluble phosphates, which are readily absorbed by plants.
  3. Acid-Base Reactions: In acidic soils, it can contribute to pH adjustment by providing calcium ions that neutralize acidity .
Mechanism of Action

Process and Data

The mechanism of action of calcium superphosphate in soil involves:

  • Nutrient Availability: Upon application, it dissolves in soil moisture, releasing phosphorus in a form that plants can uptake.
  • Soil Interaction: The released phosphorus interacts with soil particles, forming complexes that improve its retention and accessibility to plants.
  • Biochemical Processes: It aids in various biochemical processes within plants, promoting root development and flowering.

Data from agricultural studies indicate that proper application rates significantly enhance crop yields compared to untreated soils .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or grayish powder.
  • Solubility: Highly soluble in water, facilitating quick nutrient release.

Chemical Properties

  • pH Level: Generally acidic when dissolved in water.
  • Reactivity: Reacts with alkaline substances to neutralize soil acidity.

Relevant analyses often include thermogravimetric analysis (TGA) to assess thermal stability and behavior upon heating .

Applications

Scientific Uses

Calcium superphosphate has several scientific applications beyond its primary use as a fertilizer:

  • Soil Amendment: Improves soil fertility and structure.
  • Plant Nutrition Studies: Used in research to study nutrient uptake mechanisms.
  • Biochemical Research: Serves as a source of phosphorus in various biochemical experiments.
Historical Evolution and Synthesis Methodologies of Calcium Superphosphate

Industrial Production Techniques: From Traditional Acidulation to Modern Granulation Processes

The industrial synthesis of calcium superphosphate has undergone substantial technological evolution since its invention by John Bennet Lawes in 1843. Lawes' pioneering process involved treating phosphate-rich coprolites or phosphorite deposits with sulfuric acid to yield "super phosphate of lime"—the world's first artificially produced chemical fertilizer [7] [9]. This foundational acidulation chemistry relies on the reaction between phosphate rock (primarily fluorapatite, Ca~10~(PO~4~)~6~F~2~) and sulfuric acid (H~2~SO~4~), producing a mixture of monocalcium phosphate (Ca(H~2~PO~4~)~2~) and calcium sulfate (CaSO~4~). The initial single superphosphate (SSP) production followed a batch processing approach characterized by extended curing times (weeks to months) to complete the reaction and achieve acceptable phosphate availability [7].

Traditional dry production methods dominated early facilities: powdered phosphate rock was mixed with concentrated sulfuric acid (typically 93-98%) in batch mixers, forming a slurry that solidified in denning chambers before prolonged storage for "curing" [8]. The dilute acid ore powder method emerged as a significant advancement, utilizing sulfuric acid concentrations of 68-72%. This innovation improved reaction kinetics and product consistency while reducing sulfuric acid consumption and heat generation challenges associated with concentrated acid [8]. The concentrated acid slurry method, involving wet-grinding phosphate rock before reaction with concentrated sulfuric acid, was also developed but faced limitations due to higher water content in the final product and increased grinding media consumption [8].

Table 1: Evolution of Superphosphate Production Techniques and Key Parameters

Production EraDominant MethodAcid ConcentrationReaction Time/CuringP~2~O~5~ Content (%)Key Innovations
Early (1840s-)Batch AcidulationConcentrated (>93%)Weeks-Months16-20Basic acid-rock reaction
Mid-20th C.Dilute Acid Ore Powder68-72%Days-Weeks18-22Improved kinetics, reduced acid use
Late 20th C.Continuous Mixing/GranulationVariesHours-Days18-20 (SSP), 40-46 (TSP)Granulation, FBR for byproduct recovery

Modern production emphasizes continuous processing and granulation to enhance product handling, storage, and nutrient delivery. Post-curing, the crushed superphosphate is fed into rotary dryers and subsequently granulated in drums or pans, producing a uniform, dust-free product [8]. Triple superphosphate (TSP, 0-46-0), developed later, eliminates gypsum dilution by reacting phosphate rock with phosphoric acid (H~3~PO~4~) instead of sulfuric acid, yielding a product predominantly containing monocalcium phosphate [7]. Recent innovations focus on resource efficiency and waste valorization. Patent CN104649724A exemplifies this, utilizing phosphoric acid plant sludge (post plate-frame filtration) blended with phosphogypsum acidic wastewater and calcium powder. This mixture reacts to form slurry, which is dried, sieved, and packaged into superphosphate—effectively recycling phosphorus from waste streams [1]. Furthermore, fluidized bed reactors (FBRs) are increasingly employed not just for fluorine recovery (discussed later) but also for optimizing crystallization steps in modified production flowsheets, enhancing reaction control and energy efficiency [6].

Comparative Analysis of Global Phosphate Rock Sources for Synthesis Optimization

The quality and composition of phosphate rock (PR) are critical determinants of superphosphate production efficiency, acid consumption, and product quality. Global deposits fall broadly into two categories: sedimentary marine phosphorites (e.g., Morocco, China, Idaho, Florida) and igneous apatites (e.g., Kola Peninsula, Brazil). Sedimentary rocks, constituting ~80% of global reserves, generally exhibit higher reactivity due to their microcrystalline or amorphous collophane structure and greater organic matter and carbonate content, but present challenges like elevated impurities (Mg, Al, Fe, Cd, U) and variable fluorine levels [6] [10]. Igneous apatites are typically coarser-grained, lower in organic contaminants, and possess higher inherent P~2~O~5~ grades (often >35%) but require finer grinding due to lower reactivity during acidulation [10].

Beneficiation requirements vary drastically based on ore type. Western US sedimentary deposits (e.g., Idaho phosphorite) contain oolitic collophane within softer host rock composed of hydrous iron oxides, calcite, and trace metals like vanadium (V) and chromium (Cr). Effective beneficiation involves multi-stage crushing, desliming, and often flotation to separate phosphate nodules from gangue minerals. Desliming is particularly crucial for removing fine, vanadium-rich fractions (e.g., -1600 mesh material containing up to 0.6% V and only 13.5% P~2~O~5~) which contaminate superphosphate and reduce its agricultural value or complicate fluorine recovery [10]. Research demonstrates that early slime removal during grinding (e.g., after primary crushing) significantly enhances vanadium rejection compared to desliming after final grinding (Table 2). Flotation protocols using reagents like sodium hydroxide, oleic acid, lauryl amine hydrochloride, and sodium silicate enable the production of sand concentrates exceeding 32% P~2~O~5~ from ore initially grading 31.1% P~2~O~5~ [10].

Table 2: Comparative Phosphate Rock Characteristics and Beneficiation Responses

Rock Source/TypeTypical P~2~O~5~ (%)Key ImpuritiesBeneficiation FocusOptimal ProcessingProduct P~2~O~5~ (%)
Idaho (Sedimentary)31.1-32.9V (0.19-0.25%), Cr, Fe~2~O~3~, CarbonatesVanadium removal, Silica reductionGrinding to -35 mesh + 2-stage desliming31.5-33.0
Morocco (Sedimentary)32-35Cd, U, CarbonatesCarbonate flotation, Cd reductionCalcination or flotation34-36
Kola (Igneous Apatite)36-39Fe, Ti, Sr, Rare EarthsCoarse liberation, Magnetic separationCrushing/grinding + magnetic separation38-40
Florida Pebble (Sed.)12-16 (matrix)Clays, SiO~2~Washing, flotation, dryingExtensive washing & flotation30-33

Silica content profoundly influences subsequent processing, especially fluorine management during acidulation. Rocks with low SiO~2~ (<3%) necessitate additives like aluminum phosphate during calcination to promote efficient defluorination for feed-grade or industrial products [10]. Conversely, high-silica rocks require different approaches. The Tennessee Valley Authority (TVA) process involves adding sufficient silica to achieve a low-melting-point charge composition, facilitating fusion defluorination in shaft furnaces [10]. International Minerals & Chemicals Corp.'s process blends wet-process phosphoric acid with finely ground PR before calcining, effectively utilizing silica present [10]. Coronet Phosphate Co.'s method employs a large excess of silica to raise the fusion point above defluorination temperatures [10]. These tailored approaches highlight the necessity of rock-specific process optimization to maximize P~2~O~5~ recovery, minimize acid consumption (typically 2.2-2.8 tons H~2~SO~4~ per ton P~2~O~5~ for SSP), and manage impurity impacts on product quality and environmental emissions.

Byproduct Management in Large-Scale Manufacturing: Fluorine Recovery and Emission Control

Superphosphate production generates significant fluorine-bearing byproducts, primarily as gaseous silicon tetrafluoride (SiF~4~) and hydrogen fluoride (HF) during acidulation, and fluorine-rich wastewater streams. Historically, uncontrolled emissions caused severe environmental damage and health concerns. Modern plants prioritize efficient fluorine capture and recovery, transforming waste into valuable products while minimizing emissions.

Fluorine recovery from gases is predominantly achieved via wet scrubbing. Off-gases from mixers, dens, and curing areas are passed through scrubbers using water or alkaline solutions (lime, Na~2~CO~3~). This hydrolyzes SiF~4~ to fluorosilicic acid (H~2~SiF~6~) or precipitates it as calcium fluoride (CaF~2~) or sodium fluorosilicate (Na~2~SiF~6~) [6] [10]. The TVA developed a process where fluorine-containing gases contact packed limestone towers, producing CaF~2~ [10]. While effective for emission control (~98% removal), the resulting impure CaF~2~ sludge (historically stored in ponds) had limited market value due to contaminants like SiO~2~, Al~2~O~3~, and residual phosphates [6] [10].

Advanced crystallization technologies, particularly Fluidized Bed Reactors (FBRs), revolutionized fluorine recovery by producing high-purity, marketable synthetic fluorspar (CaF~2~). In the FBR process, fluoride-laden wastewater (containing 10-100,000 mg F-/L) is treated with a calcium source (e.g., CaCl~2~ or lime) while flowing upward through a bed of seed material (historically silica sand, now predominantly granular calcite). Supersaturation induces CaF~2~ crystallization onto the seeds, forming dense, spherical pellets [6]. Crucially, pH control (optimally pH 5-7) prevents co-crystallization of phosphates or other contaminants. Using calcite seeds yields pellets exceeding 97% CaF~2~ purity with SiO~2~ content below 0.5%, meeting specifications for "acid-grade fluorspar" essential for hydrofluoric acid (HF) production—a significant upgrade from silica-seeded pellets (~85-89% CaF~2~) suitable only for ceramics or metallurgy [6].

Table 3: Fluorine Recovery Technologies and Product Applications

Recovery TechnologyTarget StreamKey Operating PrincipleProduct & PurityProduct ApplicationRecovery Efficiency
Limestone ScrubberFurnace/Reactor Off-gasAbsorption on CaCO~3~, PrecipitationImpure CaF~2~ sludge (~60-70%)Landfill/Storage (Limited technical use)>95% F removal
Silica Sand FBRFluoride WastewaterCrystallization on SiO~2~ seedsCaF~2~ pellets (85-89%)Ceramics, Metallurgical flux75-91%
Granular Calcite FBRFluoride WastewaterCrystallization on CaCO~3~ seeds, pH controlHigh-purity CaF~2~ pellets (>97%)HF production (Acid grade)>90%
Cryolite ProcessHigh-F WastewaterAddition of Na+ & Al+3 reagentsCryolite (Na~3~AlF~6~) crystalsAluminum smelting fluxLimited by residual F (250-400 mg/L)

Phosphogypsum (PG) management represents another critical byproduct stream. Generating roughly 5 tons of PG per ton of P~2~O~5~ via wet-process phosphoric acid production, PG stacks contain acidic wastewater rich in residual P~2~O~5~, F-, and trace metals. Patent CN104649724A exemplifies integrated waste valorization: sludge from phosphoric acid concentration is blended with PG stack acidic wastewater and calcium powder. The mixture reacts to form calcium superphosphate, recovering phosphorus from both waste streams while neutralizing acidity [1]. This approach addresses two waste challenges simultaneously—sludge disposal and PG stack wastewater—converting them into a marketable fertilizer product. Furthermore, research explores stepwise precipitation using pH control and selective precipitants like La^3+^ to separately recover phosphate and fluoride from complex fertilizer wastewaters, enhancing resource efficiency [3].

Emission control regulations drive continuous improvement. Modern plants employ closed-loop scrubbing systems and FBR crystallizers to meet stringent discharge limits (e.g., <10 mg F-/L in wastewater, <1.5 mg F-/L for drinking water precursors [3]). Capturing fluorine not only mitigates environmental harm but also conserves scarce resources—global acid-grade fluorspar reserves are estimated at only ~50 years supply at current consumption rates [6], making efficient recovery from superphosphate production vital for industrial sustainability.

Properties

CAS Number

301524-28-7

Product Name

Calcium superphosphate

IUPAC Name

calcium;dihydrogen phosphate;hydrate

Molecular Formula

CaH6O9P2

Molecular Weight

252.07 g/mol

InChI

InChI=1S/Ca.2H3O4P.H2O/c;2*1-5(2,3)4;/h;2*(H3,1,2,3,4);1H2/q+2;;;/p-2

InChI Key

ZBZJARSYCHAEND-UHFFFAOYSA-L

SMILES

O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2]

Canonical SMILES

O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ca+2]

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